

Application Notes and Protocols for Fasitibant Free Base in Cell Culture Experiments

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Compound of Interest		
Compound Name:	Fasitibant free base	
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Introduction

Fasitibant free base is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] The B2R is a G-protein coupled receptor (GPCR) that is constitutively expressed in various cell types and plays a crucial role in mediating the pro-inflammatory and pain-sensitizing effects of its endogenous ligand, bradykinin.[2] Upon activation, the B2R primarily couples to the Gq/11 protein, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC). This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, vasodilation, and pain. Consequently, Fasitibant, by blocking this interaction, holds significant therapeutic potential for inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1]

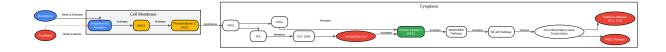
These application notes provide detailed protocols for utilizing **Fasitibant free base** in common cell culture experiments to investigate its inhibitory effects on bradykinin B2 receptor signaling.

Mechanism of Action: Bradykinin B2 Receptor Signaling

Bradykinin binding to the B2R triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. The activated G α q subunit stimulates



phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium and DAG together activate protein kinase C (PKC). Downstream of this, signaling pathways such as the mitogen-activated protein kinase (MAPK/ERK) and nuclear factor-kappa B (NF-κB) pathways are activated. This cascade ultimately leads to the transcription and release of pro-inflammatory mediators, including prostaglandins (e.g., PGE2) and cytokines (e.g., IL-6, IL-8). Fasitibant competitively binds to the B2R, preventing bradykinin from initiating this signaling cascade.



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Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by Fasitibant.

Data Presentation

The potency of Fasitibant can be quantified through various in vitro cell-based assays. The following table summarizes key potency values.



Assay Type	Cell Line	Parameter	Value	Reference
Inositol Phosphate Accumulation	CHO cells expressing human B2R	рКВ	10.3	[3]
Inhibition of Bradykinin- induced PGE2 release	Human Fibroblast-like Synoviocytes	Effective Concentration	1 μΜ	[4][5]

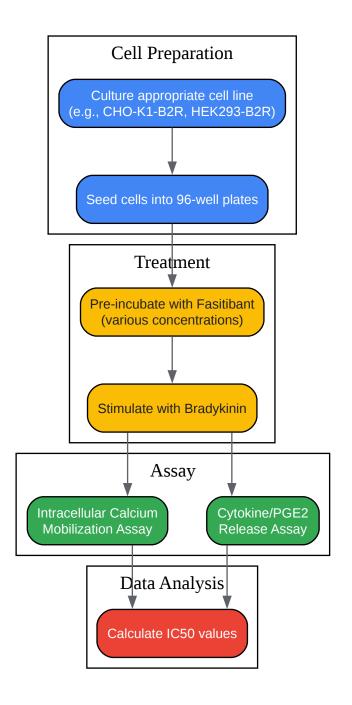
Note: The pKB value is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a higher affinity of the antagonist for the receptor. A pKB of 10.3 corresponds to a KB of approximately 0.05 nM, indicating very high potency.

Experimental Protocols

The following are detailed protocols for common cell culture experiments to assess the antagonist activity of Fasitibant.

Experimental Workflow Overview





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